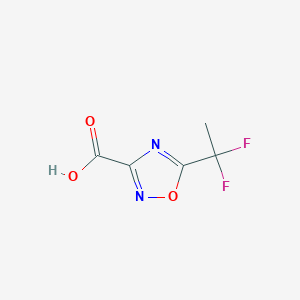
5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound The presence of fluorine atoms in organic molecules often results in significant changes in their physical, chemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the introduction of the difluoroethyl group onto an oxadiazole ring. One common method is the nucleophilic fluorination of ketones or their derivatives, followed by cyclization to form the oxadiazole ring. Another approach involves the direct introduction of the difluoroethyl group onto an aromatic ring using difluoromethylation reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using cost-effective and readily available reagents. The use of nickel-catalyzed difluoromethylation of arylboronic acids with difluoroethyl chloride is one such method .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of 5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent.
Difluoromethylated aromatics: Important in medicinal chemistry for drug design.
Uniqueness
5-(1,1-Difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific structure, which combines the properties of the oxadiazole ring and the difluoroethyl group. This combination results in a compound with distinct physical, chemical, and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H4F2N2O3 |
|---|---|
Molecular Weight |
178.09 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4F2N2O3/c1-5(6,7)4-8-2(3(10)11)9-12-4/h1H3,(H,10,11) |
InChI Key |
CCGALLYAAVINOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol](/img/structure/B13319603.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13319605.png)
![6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid](/img/structure/B13319611.png)
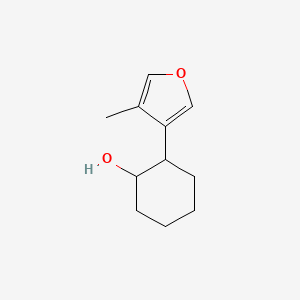
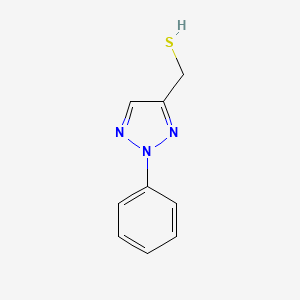
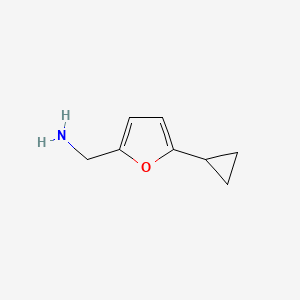
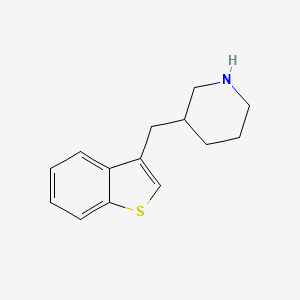
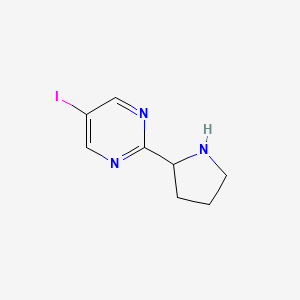


![Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13319649.png)
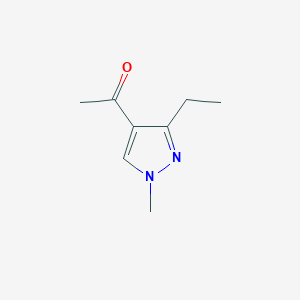
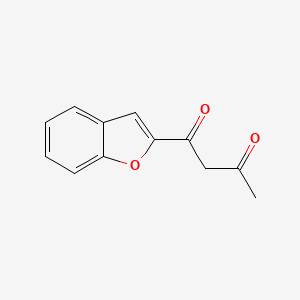
![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
